1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea
Description
1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea is an organic compound with a complex structure, featuring both acetyl and urea functional groups
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-13(2)18-7-6-8-19(14(3)4)20(18)23-21(25)22-17-11-9-16(10-12-17)15(5)24/h6-14H,1-5H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEDDGHKANESJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea typically involves the reaction of 4-acetylphenyl isocyanate with 2,6-diisopropylaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that urea derivatives, including 1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results against melanoma and renal cancer cells, suggesting potential as anticancer agents .
Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. The presence of the acetyl group may enhance lipophilicity, allowing better membrane penetration and interaction with target sites within the cells.
Anti-inflammatory Properties
Compounds like this compound have been investigated for their anti-inflammatory effects. Urea derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and COX enzymes . These findings open avenues for developing new anti-inflammatory drugs.
Material Science
Polymer Chemistry : The compound can serve as a building block for synthesizing advanced materials. Its urea functionality allows it to participate in various polymerization reactions, leading to the development of polymers with enhanced thermal stability and mechanical properties .
Nanocomposites : Research has shown that incorporating urea derivatives into nanocomposite materials can improve their mechanical strength and thermal resistance. This application is particularly relevant in creating materials for aerospace and automotive industries.
Case Study 1: Anticancer Screening
A study synthesized a series of urea derivatives and evaluated their antiproliferative activity against the National Cancer Institute (NCI)-60 human cancer cell lines. Among these, compounds similar to this compound demonstrated high mean percentage inhibition values at a concentration of 10 µM across multiple cancer types .
Case Study 2: Anti-inflammatory Effects
In a controlled study on inflammatory models in vitro, urea derivatives were shown to significantly reduce the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that compounds like this compound could be further explored for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism by which 1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea exerts its effects involves interactions with specific molecular targets. The acetyl and urea groups can form hydrogen bonds with proteins, influencing their structure and function. This compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(2,6-diisopropylphenyl)ethylenediamine: Similar in structure but with ethylenediamine instead of urea.
2,6-Diisopropylaniline: Shares the 2,6-diisopropylphenyl group but lacks the acetyl and urea functionalities.
Uniqueness
1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea is unique due to the presence of both acetyl and urea groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds.
Biological Activity
1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes both acetyl and urea functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. The following sections will detail its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is this compound. It is synthesized through the reaction of 4-acetylphenyl isocyanate with 2,6-diisopropylaniline under controlled conditions. The synthetic route typically involves purification steps to ensure high yield and purity of the final product.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. A study involving the evaluation of various derivatives demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro. The mechanism appears to involve the modulation of nuclear factor kappa B (NF-κB) signaling pathways, leading to reduced expression of inflammatory mediators .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In a series of assays against various bacterial strains, including Staphylococcus aureus and Escherichia coli, it showed promising inhibitory effects. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial activity .
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The urea moiety allows for hydrogen bonding with active site residues in target enzymes, potentially inhibiting their activity.
- Receptor Interaction : The acetyl group may enhance lipophilicity, facilitating better penetration into cells and interaction with intracellular receptors involved in inflammatory responses.
Study on Anti-inflammatory Effects
In a controlled study published in a peer-reviewed journal, researchers assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) levels, with the highest concentration achieving an approximately 70% reduction compared to untreated controls .
Antimicrobial Efficacy Assessment
Another study evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results highlighted that at an MIC of 64 µg/mL, the compound significantly inhibited bacterial growth compared to standard antibiotics like ampicillin and ciprofloxacin .
Comparative Analysis
To provide a clearer understanding of its biological activity relative to similar compounds, a comparative analysis is presented below:
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea, and how can computational methods optimize reaction pathways?
- Methodological Answer : Synthesis of arylurea derivatives often involves trial-and-error approaches due to steric hindrance from bulky substituents (e.g., 2,6-diisopropylphenyl groups). Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction intermediates and transition states to identify energetically favorable pathways. For example, ICReDD employs reaction path search methods to narrow experimental conditions and reduce development time . Experimental validation should focus on regioselectivity and yield optimization using controlled temperature and solvent polarity.
Q. How can structural characterization of this compound be performed to confirm its purity and stereochemistry?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve aromatic and urea proton environments, and X-ray crystallography for absolute stereochemical determination. Comparative studies with similar arylurea derivatives (e.g., N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea) highlight the importance of crystallographic data in resolving steric interactions .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinases, phosphatases) using fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity. For cytotoxicity, employ cell viability assays (MTT/XTT) in cancer cell lines. Ensure dose-response curves and statistical validation (e.g., ANOVA) to account for biological variability .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations predict interactions between this compound and biological targets?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model binding poses, focusing on hydrogen bonding with the urea moiety and hydrophobic interactions with aromatic substituents. Molecular dynamics (MD) simulations (e.g., GROMACS) over 100+ ns can assess stability of ligand-target complexes. Validate predictions with mutagenesis studies on key residues (e.g., catalytic sites) .
Q. What strategies resolve contradictions in kinetic data between computational predictions and experimental results?
- Methodological Answer : Discrepancies may arise from solvent effects or unaccounted transition states. Employ microkinetic modeling to integrate experimental rate constants with computational energy profiles. For example, revise path search algorithms to include solvent dielectric constants or explicit solvent molecules in simulations .
Q. How can reaction engineering improve scalability while maintaining regioselectivity?
- Methodological Answer : Optimize reactor design (e.g., continuous-flow systems) to enhance heat/mass transfer for exothermic urea-forming reactions. Use design of experiments (DoE) to test variables like catalyst loading, residence time, and mixing efficiency. Statistical methods (e.g., response surface methodology) can identify critical parameters for scale-up .
Q. What advanced spectroscopic techniques elucidate degradation pathways under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies with HPLC-MS to track degradation products. Use ²H/¹³C isotope labeling to trace bond cleavage pathways. For photostability, employ UV-vis spectroscopy coupled with time-dependent DFT to correlate electronic transitions with degradation .
Q. How do steric and electronic effects of the 2,6-diisopropylphenyl group influence supramolecular assembly in solid-state studies?
- Methodological Answer : Compare single-crystal XRD data of analogs (e.g., 1-benzyl-3-(2,6-dipropan-2-ylphenyl)urea derivatives) to analyze packing motifs. Hirshfeld surface analysis quantifies intermolecular interactions (C–H···O, π-π stacking), while electrostatic potential maps reveal electron-deficient regions influencing crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
